2-[(cyclopent-3-en-1-yl)methoxy]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[(Cyclopent-3-en-1-yl)methoxy]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a unique structure combining a cyclopentene ring with a pyrido[1,2-a]pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(cyclopent-3-en-1-yl)methoxy]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopentene derivative, which is then reacted with a pyrido[1,2-a]pyrimidinone precursor under specific conditions. Key steps may include:
Cyclopentene Derivative Preparation: This can be achieved through the elimination of α-bromo-cyclopentanone using lithium carbonate.
Coupling Reaction: The cyclopentene derivative is coupled with the pyrido[1,2-a]pyrimidinone precursor using a suitable base and solvent, often under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopent-3-en-1-yl)methoxy]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving pyrido[1,2-a]pyrimidinone derivatives.
Mechanism of Action
The mechanism by which 2-[(cyclopent-3-en-1-yl)methoxy]-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects involves interaction with specific molecular targets. These may include enzymes or receptors that recognize the pyrido[1,2-a]pyrimidinone core. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: Shares the cyclopentene ring but lacks the pyrido[1,2-a]pyrimidinone core.
Pyrido[1,2-a]pyrimidinone Derivatives: Similar core structure but different substituents on the ring system.
Uniqueness
2-[(Cyclopent-3-en-1-yl)methoxy]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of a cyclopentene ring with a pyrido[1,2-a]pyrimidinone core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(cyclopent-3-en-1-ylmethoxy)pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14-9-13(18-10-11-5-1-2-6-11)15-12-7-3-4-8-16(12)14/h1-4,7-9,11H,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBWPSVDFHOXON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1COC2=CC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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